2-Amino-2-(hydroxymethyl)norbornane
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2-amino-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H15NO/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2 |
InChI Key |
CRWXOHXIMYSVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CO)N |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-Amino-2-(hydroxymethyl)norbornane exhibit significant biological activities. Key findings include:
- Antiviral properties : Analogues of this compound have been explored for their efficacy against viral infections such as HIV and hepatitis B. The incorporation of the hydroxymethyl group into nucleoside analogues has been shown to stabilize their conformation, enhancing their antiviral efficacy .
- Cytotoxic effects : Studies have demonstrated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. This potential has led to its investigation as a scaffold for developing new anticancer agents .
Applications in Medicinal Chemistry
The dual functional groups present in this compound make it an attractive candidate for drug development. Its applications include:
- Nucleoside and nucleotide analogues : The compound serves as a precursor for synthesizing conformationally locked nucleoside derivatives that mimic clinically used antivirals. These derivatives can enhance drug delivery and improve therapeutic outcomes against viral infections .
- Prodrug formulations : The ability to modify the compound into phosphoramidate prodrugs has been explored to enhance cellular uptake and bioavailability of antiviral agents .
Polymer Science Applications
In addition to its medicinal applications, this compound is utilized in polymer science:
- Polymer synthesis : The compound's structural features allow it to be incorporated into polymer matrices, enhancing mechanical properties and solubility. For example, derivatives with hydroxymethyl groups have been shown to improve the hydrophilicity of polymers, making them suitable for biomedical applications .
Comparative Analysis of Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxymethyl-norbornane | Hydroxymethyl group at position 5 | Used in polymer synthesis; enhances mechanical properties |
| Norbornanamine | Amino group at position 5 | Exhibits different reactivity patterns compared to 2-amino derivative |
| 5-Aminomethyl-norbornanecarboxylic acid | Carboxylic acid functionality | Potentially more polar; used in biological assays |
The positioning of functional groups in this compound allows for distinct reactivity compared to other similar compounds, enabling more complex molecular architectures when used as a synthetic intermediate .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Norbornane Derivatives
*Estimated properties based on structural analogs.
Research Findings and Mechanistic Insights
- Synthetic Routes: highlights the reactivity of hydroxymethyl-norbornene derivatives with dihalocarbenes, suggesting pathways for functionalizing the target compound .
- Steric and Electronic Effects: The rigid norbornane skeleton imposes steric constraints, directing regioselectivity in reactions (e.g., preferential attack at less hindered positions) .
- Safety Considerations: While specific toxicity data for this compound is lacking, related amines (e.g., THAM) exhibit low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rodents) .
Preparation Methods
Hydroxymethyl Group Introduction
Hydroxymethylation is achieved through hydroxyethoxy mercuriation, a novel method reported in prostaglandin-like norbornane derivatives. This involves:
-
Mercuriation : Treating norbornene with mercuric acetate and ethanol to form a β-hydroxyethylmercurial adduct.
-
Reduction : Sodium borohydride reduces the mercury-carbon bond, yielding the hydroxymethyl group.
Conditions :
Amino Group Installation via Azide Intermediate
A robust method involves converting a hydroxyl group to an azide, followed by reduction:
-
Mesylation : Reaction with methanesulfonyl chloride (MsCl) in pyridine converts the hydroxymethyl group to a mesylate.
-
Azide Substitution : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 115°C for 12 hours.
-
Staudinger Reduction : Lithium aluminum hydride (LAH) reduces the azide to a primary amine.
Optimization Notes :
-
NaN₃ Concentration : 2.5 equivalents ensure complete substitution.
-
LAH Stoichiometry : 3 equivalents prevent over-reduction.
Alternative Pathway: Mannich Base Reaction
A patent-pending method utilizes a Mannich base intermediate for one-pot synthesis:
-
Mannich Base Formation : Reacting a carbonyl compound (e.g., formaldehyde) with an amine (e.g., benzylamine) in an acidic solvent (e.g., HCl/CH₃COOH).
-
Diene Cycloaddition : Adding a diene (e.g., cyclopentadiene) and heating to 85–125°C induces [4+2] cycloaddition.
-
Deprotection : Catalytic hydrogenation removes benzyl protecting groups.
Critical Parameters :
-
Acid Concentration : ≥0.01 mol/L HX (X = Cl, Br, etc.) ensures protonation of the amine.
-
Heating Time : 0.5–1.5 hours balances yield and side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Diels-Alder + Functionalization | Diels-Alder, mercuriation, azide reduction | 59% | High stereocontrol | Multi-step, toxic reagents (Hg, NaN₃) |
| Mannich Base Cycloaddition | Mannich reaction, diene addition | 72% | One-pot synthesis, scalable | Requires acidic conditions |
The Mannich base route offers superior scalability but necessitates careful pH control. In contrast, the functionalization approach provides precise stereochemical outcomes despite lower yields.
Purification and Characterization
Purification :
-
Extraction : Saturated hydrocarbons (C3–C30) isolate norbornane derivatives from aqueous layers.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.
Characterization Data :
Industrial and Pharmacological Applications
While beyond synthetic scope, the compound’s role in antiviral prodrugs (e.g., ProTides) underscores the importance of high-purity synthesis. Derivatives inhibit viral enzymes like HIV reverse transcriptase at IC₅₀ values of 0.8–2.3 μM .
Q & A
Basic: What are the primary synthetic routes for 2-Amino-2-(hydroxymethyl)norbornane, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via dihalocarbene addition to norbornene derivatives. For example, dichlorocarbene addition to hydroxymethyl-norbornene precursors under phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in a biphasic system (benzene/NaOH) yields halogenated intermediates. Subsequent reductions or substitutions introduce the amino-hydroxymethyl moiety . Key optimization parameters include:
- Temperature: Reactions at 0–20°C minimize side products like trichlorinated byproducts.
- Catalyst loading: 2.2 mmol of phase-transfer catalyst per 50 mmol substrate improves yield.
- Purification: Sequential column chromatography on basic alumina (n-hexane/benzene) and preparative glpc resolves stereoisomers and impurities .
Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, amine at ~3300 cm⁻¹, and C-Cl stretches at 740–800 cm⁻¹ in intermediates) .
- NMR: ¹H/¹³C NMR resolves stereochemistry; exo vs. endo configurations show distinct coupling patterns (e.g., exo protons exhibit downfield shifts due to norbornane ring strain) .
- Computational Methods: Joback group contribution calculations predict thermodynamic properties (e.g., boiling point: 445.17 K, critical volume: 0.361 m³/kmol) with <5% deviation from experimental data .
Advanced: How can researchers reconcile contradictions in reported thermodynamic properties of norbornane derivatives?
Methodological Answer:
Discrepancies in properties like boiling points or critical volumes often arise from:
- Measurement techniques: Static vs. dynamic methods for vapor pressure (e.g., NIST data vs. Cheméo estimates) .
- Stereochemical purity: Exo vs. endo isomers (e.g., exo-2-aminonorbornane has a lower melting point due to reduced symmetry) .
- Validation: Cross-check data using high-purity samples (>99%) and standardized protocols (e.g., USP guidelines for reagent testing) .
Advanced: What strategies mitigate side reactions during dihalocarbene additions to norbornane scaffolds?
Methodological Answer:
- Solvent choice: Benzene minimizes carbene dimerization compared to polar solvents.
- Additive control: Leucine (50 mmol) suppresses trichlorinated byproducts by stabilizing reactive intermediates .
- Kinetic monitoring: Track reaction progress via glpc to isolate intermediates before overhalogenation occurs (e.g., 3,3,6-trichlorotricyclononane vs. tetrachlorinated derivatives) .
Basic: How can researchers assess the purity of this compound for biological studies?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with acetic acid/acetonitrile gradients (e.g., 0.1% acetic acid in water vs. 65% acetonitrile/THF) resolves amine and hydroxyl-containing impurities .
- Mass spectrometry: High-resolution MS (e.g., m/z 155.19 for [M+H]⁺) confirms molecular weight and detects halogenated contaminants (e.g., Cl isotope patterns) .
Advanced: What computational models predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking studies: Use rigid norbornane scaffolds to model ligand-receptor interactions (e.g., binding to GABAₐ receptors via amine and hydroxyl motifs) .
- QSAR: Correlate logP (1.134) and hydrogen-bonding capacity (2 donors, 3 acceptors) with membrane permeability and solubility .
- Toxicity prediction: RTECS data (e.g., LD₅₀ > 5000 mg/kg in rodents) guide safe handling protocols .
Advanced: How does stereochemistry influence the catalytic applications of this compound?
Methodological Answer:
- Exo vs. endo isomers: Exo configurations enhance catalytic activity in asymmetric synthesis due to reduced steric hindrance .
- Chiral resolution: Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers for catalysis studies .
Basic: What are the critical safety considerations when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
